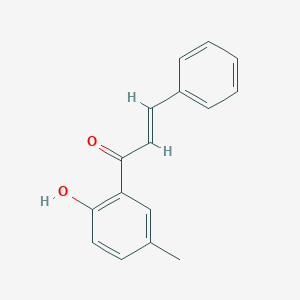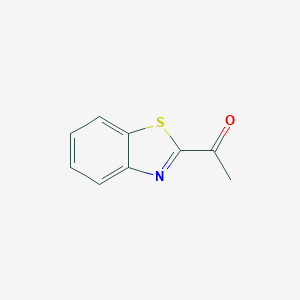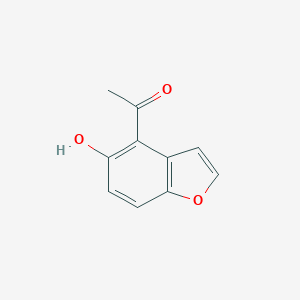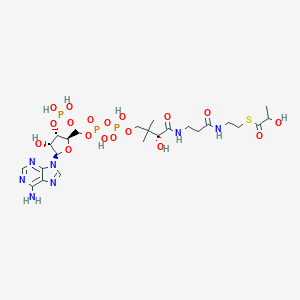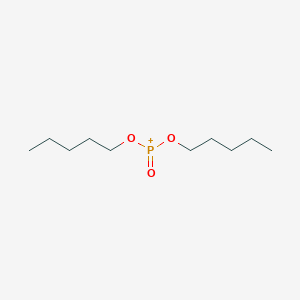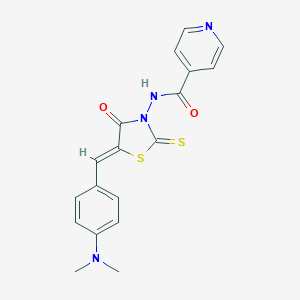
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the fields of medicine, biochemistry, and biotechnology. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain types of cancer cells, which could make it a useful tool in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
The synthesis of 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves a multi-step process that requires the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 2-mercapto-3-(2-pyridyl)quinoxaline with 4-dimethylaminobenzaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- has potential applications in several areas of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
1908-97-0 |
|---|---|
Produktname |
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- |
Molekularformel |
C18H16N4O2S2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-21(2)14-5-3-12(4-6-14)11-15-17(24)22(18(25)26-15)20-16(23)13-7-9-19-10-8-13/h3-11H,1-2H3,(H,20,23)/b15-11- |
InChI-Schlüssel |
QXSMCHBIZWTKRF-PTNGSMBKSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Synonyme |
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



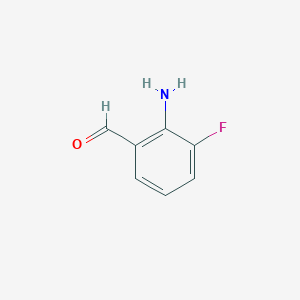
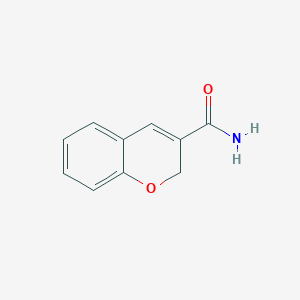
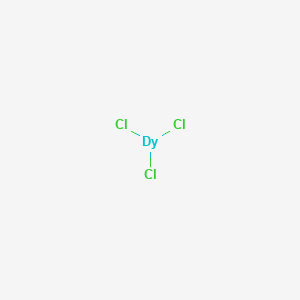
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

